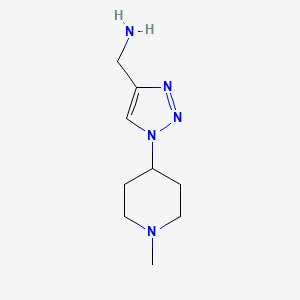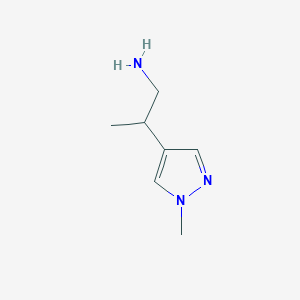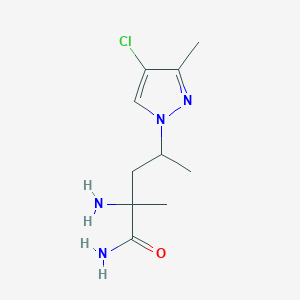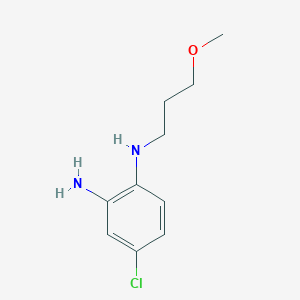
(1-(1-Methylpiperidin-4-yl)-1h-1,2,3-triazol-4-yl)methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1-(1-Methylpiperidin-4-yl)-1h-1,2,3-triazol-4-yl)methanamine is a compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1-(1-Methylpiperidin-4-yl)-1h-1,2,3-triazol-4-yl)methanamine typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine derivatives or by cyclization of appropriate precursors.
Formation of the Triazole Ring: The triazole ring is usually formed via a click reaction, specifically the Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne.
Coupling of the Rings: The piperidine and triazole rings are then coupled using appropriate linkers and reaction conditions, such as the use of catalysts and solvents.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow chemistry to ensure high yield and purity. The process would be optimized for cost-effectiveness and scalability, often involving robust purification techniques like crystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
(1-(1-Methylpiperidin-4-yl)-1h-1,2,3-triazol-4-yl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxyl derivatives.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives or other substituted products.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (1-(1-Methylpiperidin-4-yl)-1h-1,2,3-triazol-4-yl)methanamine is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the production of pharmaceuticals and agrochemicals.
Biology
In biological research, this compound is used to study enzyme interactions and receptor binding due to its unique structure. It can act as a ligand in biochemical assays.
Medicine
In medicine, derivatives of this compound are explored for their potential therapeutic properties, including antimicrobial, antifungal, and anticancer activities.
Industry
In the industrial sector, this compound is used in the development of new materials, such as polymers and coatings, due to its stability and reactivity.
Mecanismo De Acción
The mechanism of action of (1-(1-Methylpiperidin-4-yl)-1h-1,2,3-triazol-4-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can participate in hydrogen bonding and π-π interactions, while the piperidine ring can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- (1-Methylpiperidin-4-yl)methanamine
- 1-(1-Methylpiperidin-4-yl)piperidin-4-amine
Uniqueness
Compared to similar compounds, (1-(1-Methylpiperidin-4-yl)-1h-1,2,3-triazol-4-yl)methanamine is unique due to the presence of both the triazole and piperidine rings. This dual-ring structure provides a combination of stability and reactivity, making it suitable for a wide range of applications in different fields.
Propiedades
Fórmula molecular |
C9H17N5 |
|---|---|
Peso molecular |
195.27 g/mol |
Nombre IUPAC |
[1-(1-methylpiperidin-4-yl)triazol-4-yl]methanamine |
InChI |
InChI=1S/C9H17N5/c1-13-4-2-9(3-5-13)14-7-8(6-10)11-12-14/h7,9H,2-6,10H2,1H3 |
Clave InChI |
CQJMCJXAEBHVDJ-UHFFFAOYSA-N |
SMILES canónico |
CN1CCC(CC1)N2C=C(N=N2)CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-(2-(4-Methylpiperazin-1-yl)ethyl)-8-azabicyclo[3.2.1]octane](/img/structure/B13634419.png)






![6-Acetamidospiro[2.5]octane-1-carboxylic acid](/img/structure/B13634450.png)
![Methyl(propyl)({2-[(propylamino)methyl]-1,3-thiazol-4-yl}methyl)amine](/img/structure/B13634458.png)




